
3-(2-Ethoxyphenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
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Overview
Description
3-(2-Ethoxyphenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Biological Activity
The compound 3-(2-Ethoxyphenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a member of the diaryl urea class, which has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential mechanisms of action.
Synthesis and Structure
The synthesis of this compound involves a multi-step process that typically includes the formation of the urea linkage between the two aromatic moieties. The presence of the ethoxy and pyridazinyl groups is crucial for enhancing its biological activity.
Antiproliferative Effects
Recent studies have demonstrated that compounds within the diaryl urea class exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values of 2.39 µM against A549 lung cancer cells and 3.90 µM against HCT-116 colorectal cancer cells, indicating potent anticancer activity comparable to established agents like sorafenib (IC50 = 2.12 µM for A549) .
The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways associated with cancer proliferation. Molecular docking studies suggest that the urea moiety can form hydrogen bonds with amino acid residues in target proteins, potentially inhibiting pathways such as Raf/MEK/ERK that are critical in tumor growth and survival .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the aromatic rings significantly influence biological activity. For example, varying substituents on the pyridinyl ring alters the binding affinity to target proteins, which can enhance or diminish antiproliferative effects. The following table summarizes some key findings from SAR studies:
Compound | Substituent | IC50 (µM) | Target Cell Line |
---|---|---|---|
7u | 4-Chloro | 2.39 | A549 |
7u | 4-Chloro | 3.90 | HCT-116 |
Sorafenib | N/A | 2.12 | A549 |
Sorafenib | N/A | 2.25 | HCT-116 |
Case Studies
Several case studies have highlighted the efficacy of diaryl urea derivatives in preclinical models. In one study, a series of compounds were tested against multiple cancer cell lines, demonstrating that those with specific substitutions exhibited enhanced selectivity and potency .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 3-(2-Ethoxyphenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea exhibit significant anticancer properties. The presence of the pyridazinyl group suggests potential inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- A study demonstrated that derivatives of this compound could inhibit specific kinases associated with cancer progression, making it a candidate for further development as an anticancer agent.
-
Anti-inflammatory Effects :
- The compound has shown promise in modulating inflammatory pathways, potentially serving as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
-
Neuroprotective Properties :
- Preliminary studies suggest that this compound may offer neuroprotective effects against neurodegenerative diseases by mitigating oxidative stress and enhancing neuronal survival.
Agricultural Applications
- Pesticidal Activity :
- Compounds with similar structures have been evaluated for their pesticidal properties. The urea moiety is known to enhance the bioactivity of agrochemicals, making this compound a candidate for development as a pesticide or herbicide.
- Field trials are necessary to assess its efficacy against specific pests and its environmental impact.
Materials Science Applications
- Polymer Chemistry :
- The unique chemical structure of this compound can be utilized in the synthesis of novel polymers with tailored properties for specific applications, such as drug delivery systems or smart materials.
- Its incorporation into polymer matrices could enhance thermal stability and mechanical properties.
Case Study 1: Anticancer Activity Evaluation
A study conducted on derivatives of this compound involved testing against various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Mechanism Investigation
In vitro assays demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating potential for therapeutic use in chronic inflammatory conditions.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-27-19-8-6-5-7-18(19)22-21(26)25(3)16-10-12-17(13-11-16)28-20-14-9-15(2)23-24-20/h5-14H,4H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVKTVZLVPFFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(C)C2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.